Nebentan
Overview
Description
Nebentan, also known as YM598, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. It was developed through the modification of Bosentan. This compound inhibits the binding of endothelin-1 to endothelin ETA and ETB receptors, making it a valuable compound in the treatment of conditions such as pulmonary hypertension and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebentan is synthesized through a series of chemical reactions involving the modification of Bosentan. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The production process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Nebentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its selectivity and potency
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Nebentan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study endothelin receptor antagonism and to develop new therapeutic agents.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating conditions such as pulmonary hypertension, myocardial infarction, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Nebentan exerts its effects by selectively inhibiting the binding of endothelin-1 to endothelin ETA and ETB receptors. This inhibition prevents the activation of these receptors, which play a crucial role in vasoconstriction and cell proliferation. By blocking these receptors, this compound helps to reduce blood pressure and prevent the progression of cardiovascular diseases .
Comparison with Similar Compounds
Bosentan: The parent compound from which Nebentan is derived. Bosentan is also an endothelin receptor antagonist but has a different selectivity profile.
Ambrisentan: Another endothelin receptor antagonist with a higher selectivity for the ETA receptor.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profiles compared to Bosentan
Uniqueness of this compound: this compound stands out due to its high selectivity and potency as an endothelin ETA receptor antagonist. Its unique structure and modifications from Bosentan provide it with enhanced therapeutic potential and reduced side effects .
Properties
IUPAC Name |
(E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-2-phenylethenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5S/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22/h3-16H,1-2H3,(H,27,28,29)/b16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONWRQOYFPYMQD-DTQAZKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193350 | |
Record name | Nebentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403604-85-3 | |
Record name | Nebentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403604853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEBENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ670B0H4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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